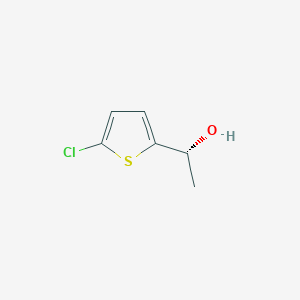

(1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol

Description

Significance of Chiral Thiophene-Based Alcohols in Asymmetric Synthesis

Chiral thiophene-based alcohols and their derivatives are of profound importance in the field of asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule. The phenomenon of chirality is central to biology, as the physiological effects of many drugs, food additives, and agrochemicals are often linked to a specific stereoisomer. nih.gov Consequently, chiral thiophene-containing structures are frequently utilized as active components in pharmaceutical and agrochemical formulations. nih.gov

The utility of these compounds can be broadly categorized in two ways:

As Chiral Building Blocks: Enantiomerically pure alcohols like (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol serve as valuable starting materials or key intermediates. The hydroxyl group (-OH) is a versatile functional group that can be readily converted into other functionalities (e.g., esters, ethers, halides) or used to direct the stereochemical outcome of subsequent reactions. This allows chemists to build molecular complexity with precise control over the 3D architecture of the final product. numberanalytics.com

As Precursors to Chiral Ligands: The thiophene (B33073) nucleus can be incorporated into more complex molecular frameworks to create chiral ligands. These ligands are then used in combination with transition metals (e.g., vanadium, copper) to form catalysts for a wide range of asymmetric reactions, such as the oxidation of sulfides or Friedel-Crafts alkylations. researchgate.netnih.gov The specific stereochemistry of the thiophene-based ligand is transferred during the catalytic cycle, enabling the production of enantiomerically enriched products with high efficiency. researchgate.net

The development of synthetic routes to non-racemic substituted thiophenes is therefore a critical area of research, providing the essential precursors for these applications, including the synthesis of chiral polythiophenes for new materials with unique optical and electronic properties. nih.gov

Overview of the Research Landscape for this compound

While the broader class of chiral thiophene alcohols is well-established in synthetic chemistry, specific and detailed research focused exclusively on this compound is not extensively documented in publicly available literature. Its significance is therefore largely derived from its position as a member of this valuable class of chiral building blocks.

The primary route envisioned for the synthesis of this compound is the enantioselective reduction of its corresponding prochiral ketone, 1-(5-chlorothiophen-2-yl)ethanone (also known as 2-acetyl-5-chlorothiophene). This transformation is a cornerstone of asymmetric synthesis.

Potential Synthetic Approach: Asymmetric Reduction

| Precursor | Reaction Type | Product |

| 1-(5-chlorothiophen-2-yl)ethanone | Asymmetric Reduction | This compound |

This reduction can be achieved using various modern synthetic methods:

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective method for reducing ketones to chiral alcohols. By selecting an appropriate enzyme, it is possible to produce the desired (R)-enantiomer with very high enantiomeric excess (ee). chinayyhg.com

Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: Transition metal catalysts (e.g., based on Ruthenium or Rhodium) paired with chiral ligands are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. acs.org This method is highly efficient and is used extensively in both academic and industrial settings.

The research landscape for this compound is thus implicitly tied to the ongoing development of these asymmetric reduction methodologies. As a chiral secondary alcohol, its potential applications lie in its use as an intermediate for the synthesis of more complex, biologically active molecules where the specific (R)-stereochemistry and the substituted thiophene motif are required for function.

Structure

3D Structure

Properties

CAS No. |

105026-71-9 |

|---|---|

Molecular Formula |

C6H7ClOS |

Molecular Weight |

162.64 g/mol |

IUPAC Name |

(1R)-1-(5-chlorothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1 |

InChI Key |

WPAVSEJRMIJWQN-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(S1)Cl)O |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

Stereoselective Reduction of Prochiral Thiophene-2-yl Ethanones

The conversion of 2-acetyl-5-chlorothiophene (B429048) to (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol with high optical purity is paramount. Various stereoselective reduction techniques have been explored to achieve this transformation efficiently.

Catalytic Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) stands out as a versatile and efficient method for the enantioselective reduction of ketones. kanto.co.jp This technique typically utilizes hydrogen donors like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. kanto.co.jp

Chiral ruthenium complexes, particularly those developed by Noyori and coworkers, have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones, yielding optically active secondary alcohols with high enantiomeric excess. kanto.co.jpias.ac.in These catalysts, often featuring chiral diamine ligands, facilitate the transfer of hydrogen from a donor molecule to the ketone substrate with excellent stereocontrol. kanto.co.jp The reaction can be performed using accessible laboratory equipment, making it a practical choice for synthesis. kanto.co.jp A key advantage of using formic acid as a hydrogen donor is the irreversibility of the reaction, which allows for high yields and enantioselectivities even at high substrate concentrations. kanto.co.jp

| Catalyst System Component | Role in Synthesis | Typical Hydrogen Donors |

| Chiral Ruthenium Complex | Enantioselective reduction of the prochiral ketone | Isopropanol, Formic Acid/Triethylamine (B128534) mixture |

| Chiral Diamine Ligand | Induces stereoselectivity in the hydrogenation process | N-sulfonylated 1,2-diamines |

Alongside ruthenium, rhodium and iridium-based catalysts have also been successfully employed in the asymmetric transfer hydrogenation of ketones. Novel rhodium catalysts have demonstrated high efficiency in the enantioselective reduction of aryl alkyl ketones in aqueous media, achieving excellent enantioselectivity (up to 97% ee) using sodium formate (B1220265) as the hydride source. rsc.org Iridium catalysts, particularly in conjunction with N-aryl-phosphoramidite ligands, have been pivotal in the development of regio-, diastereo-, and enantioselective allylic alkylation reactions, showcasing their potential for creating complex stereocenters. caltech.edu

Enantioselective Reduction with Borane (B79455) Reagents and Chiral Auxiliaries

The enantioselective reduction of ketones can also be achieved using borane reagents in the presence of chiral catalysts, such as oxazaborolidines. wikipedia.org This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, provides a powerful tool for preparing chiral alcohols with high enantiomeric purity. The reaction involves the coordination of the ketone to the chiral oxazaborolidine catalyst, followed by the stereoselective transfer of a hydride from borane. york.ac.uk

Biocatalytic Approaches to Chiral Alcohol Synthesis

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net These enzymes can catalyze the reduction of ketones with exceptional enantioselectivity under mild reaction conditions. Whole-cell biocatalysts, which harbor the desired enzyme, are often used to improve operational stability and simplify catalyst handling. For instance, alcohol dehydrogenases have been successfully used to produce chiral alcohols with over 99% enantiomeric excess and high conversion rates. researchgate.net

Precursor Synthesis and Functionalization

One documented synthesis involves reacting 2-chlorothiophene (B1346680) with acetic anhydride (B1165640) in the presence of activated white clay. The reaction is maintained at a temperature of 45 °C to 55 °C, and after a reaction time of 72 hours, 2-acetyl-5-chlorothiophene is obtained. chemicalbook.com Another approach utilizes ethylene (B1197577) dichloride as a solvent and phosphoric acid as a catalyst for the reaction between 2-chlorothiophene and acetic anhydride, resulting in a high yield of the desired product. google.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 2-Chlorothiophene | Acetic Anhydride | Activated White Clay | 2-Acetyl-5-chlorothiophene chemicalbook.com |

| 2-Chlorothiophene | Acetic Anhydride | Ethylene Dichloride, Phosphoric Acid | 2-Acetyl-5-chlorothiophene google.com |

The functionalization of the thiophene (B33073) ring is another key aspect. For instance, 5-chlorothiophene-2-carboxylic acid, another important derivative, can be synthesized from 2-chlorothiophene through various routes, including Friedel-Crafts acylation followed by hydrolysis or through a one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde. chemicalbook.comgoogle.com

Synthesis of 1-(5-Chlorothiophen-2-yl)ethan-1-one

The primary precursor for the synthesis of this compound is the ketone, 1-(5-chlorothiophen-2-yl)ethan-1-one. A common and efficient method for its preparation is the Friedel-Crafts acylation of 2-chlorothiophene.

In a typical procedure, 2-chlorothiophene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Aluminum trichloride (B1173362) (AlCl₃) is a frequently employed catalyst for this transformation. The reaction introduces an acetyl group onto the 5-position of the 2-chlorothiophene ring, yielding 2-acetyl-5-chlorothiophene, another name for 1-(5-chlorothiophen-2-yl)ethan-1-one. A reported synthesis using acetyl chloride and aluminum trichloride achieved a high yield of 91%.

The reaction can be summarized as follows: 2-Chlorothiophene + Acetyl Chloride --(AlCl₃)--> 1-(5-Chlorothiophen-2-yl)ethan-1-one

Functionalization Strategies of the Thiophene Ring

The thiophene ring is a versatile scaffold in medicinal chemistry, and its functionalization can be tailored to modulate the biological activity of the final compound. In the context of synthesizing derivatives of this compound, various functionalization strategies can be employed on the thiophene ring of the precursor, 1-(5-chlorothiophen-2-yl)ethan-1-one, or on the final alcohol product.

Common functionalization reactions for thiophene rings include:

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack, allowing for the introduction of various substituents such as nitro groups, halogens, and alkyl groups.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups onto the thiophene ring.

Lithiation/Deprotonation: The protons on the thiophene ring can be abstracted by strong bases like organolithium reagents, creating a nucleophilic center that can react with a variety of electrophiles to introduce diverse functionalities.

These strategies allow for the synthesis of a wide array of analogs of the target compound, which can be valuable for structure-activity relationship studies in drug discovery.

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

The critical step in the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 1-(5-chlorothiophen-2-yl)ethan-1-one. Achieving high enantiomeric excess (e.e.) and yield requires careful optimization of various reaction parameters. Several catalytic systems are commonly employed for such transformations, including chiral oxazaborolidines (CBS reduction), transition metal complexes (e.g., Ru, Rh, Ir) for asymmetric transfer hydrogenation, and biocatalysts.

Catalyst Selection: The choice of a chiral catalyst is paramount. For CBS reductions, the structure of the oxazaborolidine catalyst significantly influences enantioselectivity. In asymmetric transfer hydrogenation, the combination of the metal precursor and the chiral ligand is crucial. Ruthenium complexes with chiral diamine ligands, for instance, have shown high efficiency in the reduction of various ketones.

Solvent Effects: The polarity and coordinating ability of the solvent can impact both the reaction rate and the stereochemical outcome. Solvents like tetrahydrofuran (B95107) (THF), isopropanol, and dichloromethane (B109758) are commonly used and their effects are often screened.

Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.

Reducing Agent: In CBS reductions, borane complexes such as BH₃·THF or BH₃·SMe₂ are used. In asymmetric transfer hydrogenation, isopropanol or a mixture of formic acid and triethylamine often serves as the hydrogen source.

The following interactive table presents hypothetical data based on typical optimization studies for the asymmetric reduction of a heteroaromatic ketone, illustrating the effect of different parameters on yield and enantiomeric excess.

| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | Isopropanol | 25 | 95 | 92 |

| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | THF | 0 | 88 | 95 |

| CBS Catalyst | - | THF | -20 | 92 | 98 |

| Baker's Yeast | Glucose | Water/Buffer | 30 | 75 | >99 (R) |

| RuCl₂(p-cymene)₂ | (R,R)-TsDPEN | Isopropanol | 25 | 94 | 91 (S) |

Stereochemical Characterization and Enantiomeric Purity Assessment

Chiral Analytical Techniques

Chromatographic techniques are fundamental tools for separating enantiomers, thereby allowing for the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common methods employed for this purpose.

Chiral HPLC is a powerful and widely used technique for the separation of the enantiomers of 1-(5-chlorothiophen-2-yl)ethan-1-ol. This method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving aromatic alcohols. phenomenex.comnih.gov

The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, and steric hindrance, resulting in differential elution from the column. csfarmacie.czresearchgate.net For 1-(5-chlorothiophen-2-yl)ethan-1-ol, the hydroxyl group and the aromatic chlorothiophene ring are key interaction sites.

A typical analytical method would involve a normal-phase separation, which often provides superior selectivity for this class of compounds. csfarmacie.cz The mobile phase usually consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol) to optimize resolution and analysis time. csfarmacie.cz

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | ~10.5 min |

| Retention Time (R)-enantiomer | ~12.8 min |

| Resolution (Rs) | > 2.0 |

Gas chromatography is another highly effective method for assessing the enantiomeric purity of volatile chiral compounds. For alcohols like 1-(5-chlorothiophen-2-yl)ethan-1-ol, direct analysis or analysis after derivatization can be performed. Derivatization, for instance, by acylation to form the corresponding acetate (B1210297) ester, can improve the volatility and thermal stability of the analyte, often leading to better chromatographic performance and resolution. nih.gov

The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These CSPs, such as modified β-cyclodextrins, create a chiral environment where the enantiomers exhibit different partition coefficients, leading to their separation. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. oup.com

| Parameter | Condition |

|---|---|

| Column | Modified β-cyclodextrin bonded to a dimethylpolysiloxane (e.g., CP-Chirasil-DEX CB) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 2 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (S)-acetate | ~20.1 min |

| Retention Time (R)-acetate | ~20.9 min |

| Separation Factor (α) | > 1.08 |

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property, known as optical activity, is a characteristic feature of enantiomers. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory or (+)), while the other will rotate it in a counter-clockwise direction (levorotatory or (-)) to an equal magnitude. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The measured optical rotation is dependent on several factors, including the concentration of the sample, the length of the polarimeter tube, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm). To standardize these measurements, the specific rotation [α] is calculated.

Illustrative Data Table for Polarimetry Measurements

The following table demonstrates how experimental data for the optical rotation of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol would be presented if it were available in the scientific literature. Please note, the values in this table are hypothetical and are for illustrative purposes only.

| Parameter | Value |

| Enantiomer | This compound |

| Concentration (c) | e.g., 1.0 g/100 mL |

| Solvent | e.g., Chloroform |

| Temperature (T) | e.g., 20 °C |

| Wavelength (λ) | e.g., 589 nm (Sodium D-line) |

| Path Length (l) | e.g., 1 dm |

| Observed Rotation (α) | Hypothetical Value |

| Specific Rotation [α]D20 | Calculated Hypothetical Value |

Detailed Research Findings (General Principles)

In a typical research context, the synthesis of an enantiomerically enriched compound such as This compound would be followed by its purification. The enantiomeric excess (ee) of the purified compound would then be determined, often using chiral chromatography. Subsequently, polarimetry would be performed to measure its optical rotation.

The sign of the specific rotation (+ or -) would confirm whether the synthesized enantiomer is dextrorotatory or levorotatory. The magnitude of the specific rotation is a physical constant for a pure enantiomer under specific conditions. By comparing the measured specific rotation of a sample to the known value for the pure enantiomer, its optical purity can be assessed. A lower-than-expected specific rotation would indicate the presence of the other enantiomer.

Without access to published research that has specifically synthesized and characterized This compound , it is not possible to provide the actual direction and magnitude of its optical rotation or any further detailed research findings.

Application of 1r 1 5 Chlorothiophen 2 Yl Ethan 1 Ol As a Chiral Synthon

Utilization in the Synthesis of Chiral Heterocyclic Compounds

The enantiopure nature of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol makes it a significant precursor for the synthesis of various chiral heterocyclic compounds. The thiophene (B33073) moiety itself is a recognized pharmacophore present in numerous pharmaceuticals. The introduction of a chiral center via this alcohol allows for the development of stereoisomerically pure heterocyclic drugs, which can lead to improved efficacy and reduced side effects.

Research has demonstrated the utility of chiral thiophene derivatives in the synthesis of medicinally important heterocyclic systems. While direct examples detailing the conversion of this compound into specific heterocycles are not extensively documented in publicly available literature, the synthetic strategies employed for analogous chiral alcohols provide a clear pathway for its application. For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form carbon-nitrogen or carbon-oxygen bonds, which are fundamental steps in the formation of many heterocyclic rings.

Role as an Enantiopure Intermediate in Complex Molecule Construction

This compound serves as a critical enantiopure intermediate in the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry. Its precursor, 2-acetyl-5-chlorothiophene (B429048), is a known starting material in the synthesis of various active pharmaceutical ingredients (APIs). The asymmetric reduction of the ketone group in 2-acetyl-5-chlorothiophene to the corresponding (R)-alcohol provides a key chiral building block.

This chiral alcohol is particularly relevant in the synthesis of intermediates for drugs that contain a substituted thiophene ring. For example, the synthesis of the anticoagulant drug Rivaroxaban involves a 5-chlorothiophene-2-carboxamide (B31849) moiety. While many reported syntheses of Rivaroxaban start from 5-chlorothiophene-2-carboxylic acid or its derivatives, the use of chiral alcohols like this compound could offer an alternative stereocontrolled route to key intermediates. The stereocenter introduced by this alcohol can influence the stereochemistry of subsequent reactions, a crucial aspect in the synthesis of single-enantiomer drugs.

The following table outlines the key properties of the precursor ketone:

| Property | Value |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethanone |

| Molecular Formula | C6H5ClOS |

| Molecular Weight | 160.62 g/mol |

| CAS Number | 6310-09-4 |

Design and Synthesis of Advanced Organic Scaffolds from Thiophene-based Chiral Alcohols

The development of novel organic scaffolds is a cornerstone of modern medicinal chemistry. Thiophene-based chiral alcohols, such as this compound, provide a platform for the design and synthesis of advanced, three-dimensional molecular frameworks. The combination of a planar aromatic thiophene ring and a chiral secondary alcohol allows for the creation of structurally diverse molecules with well-defined spatial arrangements of functional groups.

These scaffolds can be further elaborated through various chemical transformations. The hydroxyl group can be used as a handle for the attachment of other molecular fragments through esterification, etherification, or substitution reactions. The thiophene ring itself can undergo further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of additional diversity. The inherent chirality of the starting alcohol ensures that the resulting scaffolds are enantiomerically pure, which is a critical requirement for their use in drug discovery and as chiral ligands in asymmetric catalysis.

Computational and Theoretical Investigations of 1r 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical properties and biological interactions. For (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol, the primary focus of conformational analysis is the rotation around the single bond connecting the chiral carbon to the thiophene (B33073) ring.

The process begins with the construction of an initial 3D model of the molecule. Using computational software, a potential energy surface scan is performed by systematically rotating the dihedral angle formed by the thiophene ring, the chiral carbon, the hydroxyl group, and the methyl group. At each incremental rotation, the energy of the molecule is calculated using molecular mechanics or more accurate quantum mechanical methods. This scan identifies low-energy conformations, or "conformers," which represent the most stable spatial arrangements of the atoms.

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. For this compound, key conformers would be characterized by the orientation of the large hydroxyl and methyl groups relative to the plane of the 5-chlorothiophene ring. The data below represents a hypothetical outcome of such an analysis, illustrating the identification of stable conformers and their relative energies.

Interactive Data Table: Hypothetical Conformational Analysis Results

| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Global Minimum) | 60° | 0.00 | 65.2 |

| B | -65° | 0.55 | 25.1 |

| C | 180° | 1.50 | 9.7 |

This table is illustrative, based on typical energy differences found in similar substituted ethanols.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic distribution, orbital energies, and reactivity of a molecule. These methods are essential for predicting spectroscopic properties and understanding chemical behavior at a subatomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for molecules of this size. nih.gov A typical DFT study on this compound would involve geometry optimization of the most stable conformer, followed by the calculation of various electronic properties. A common approach involves using the B3LYP functional with a basis set like 6-31G(d,p), which has been shown to provide reliable results for similar organic molecules. nih.govsemanticscholar.org

These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the MEP would likely show negative potential around the oxygen and chlorine atoms and the sulfur atom of the thiophene ring, indicating these are sites prone to electrophilic attack.

Interactive Data Table: Representative DFT-Calculated Properties

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall molecular polarity |

Note: These values are representative for a molecule of this type, calculated at the B3LYP/6-31G(d,p) level of theory.

A significant application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds.

By performing calculations on the optimized geometry, a theoretical ¹H and ¹³C NMR spectrum can be generated. The calculated chemical shifts are then compared with experimental data. While absolute values may differ slightly, the relative shifts and coupling patterns typically show good agreement, aiding in the assignment of experimental peaks. Similarly, vibrational frequency calculations can predict the positions of major peaks in the IR spectrum, corresponding to specific bond stretches and bends (e.g., O-H stretch, C-Cl stretch, thiophene ring vibrations). The correlation between theoretical and experimental data validates both the synthesized structure and the computational model used. nih.gov

Mechanistic Studies of Stereoselective Reactions

Computational chemistry is instrumental in elucidating the mechanisms of stereoselective reactions, such as the asymmetric reduction of a ketone to produce a specific enantiomer like this compound. chiralpedia.com The precursor for this compound is 1-(5-chlorothiophen-2-yl)ethanone. Its reduction using a chiral catalyst is a common synthetic route.

Theoretical studies can model the entire reaction pathway. This involves identifying the structures of the reactants (ketone, reducing agent, catalyst), the transition states, and the products. By calculating the energies of these species, the reaction energy profile can be constructed.

For a stereoselective reaction, two competing pathways exist, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. Computational modeling focuses on the transition states for each pathway. The difference in the activation energies (the energy of the transition state relative to the reactants) for the two pathways determines the enantiomeric excess of the product. The pathway with the lower activation energy will be favored, leading to the major enantiomer.

These studies can reveal the subtle non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the substrate and the chiral catalyst in the transition state that are responsible for the stereochemical outcome. This understanding is critical for designing more efficient and selective catalysts for asymmetric synthesis. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric reduction of the corresponding prochiral ketone, 1-(5-chlorothiophen-2-yl)ethanone, is the most direct route to (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol. While established methods exist, research is continuously directed towards the development of more efficient, selective, and sustainable catalytic systems.

Future research in this area is likely to focus on several key aspects. The design and synthesis of new chiral ligands for transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, will be crucial. These efforts will aim to achieve higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings and more cost-effective processes. Furthermore, the development of catalysts that operate under milder reaction conditions, such as lower temperatures and pressures, will contribute to the sustainability of the synthesis.

Another promising avenue is the exploration of organocatalysis. Chiral organocatalysts, being metal-free, offer advantages in terms of reduced toxicity and environmental impact. Research into novel organocatalysts, such as those based on chiral phosphoric acids or amines, for the asymmetric reduction of chloro-substituted thienyl ketones could lead to highly enantioselective and practical synthetic methods.

The following table summarizes potential catalytic systems for the enantioselective reduction of 1-(5-chlorothiophen-2-yl)ethanone:

| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Advantages |

| Transition Metal | Ruthenium-TsDPEN | High activity and enantioselectivity |

| Transition Metal | Rhodium-Chiraphos | Well-established for asymmetric hydrogenation |

| Transition Metal | Iridium-f-spiroPhos | High turnover numbers |

| Organocatalyst | Chiral Phosphoric Acid | Metal-free, low toxicity |

| Organocatalyst | Proline derivatives | Readily available, well-studied |

Exploration of Alternative Biosynthetic Routes

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. uni-graz.at The use of enzymes, particularly ketoreductases (KREDs), for the asymmetric reduction of ketones is a well-established and industrially relevant technology. researchgate.net

Future research will likely focus on the discovery and engineering of novel ketoreductases with improved activity and selectivity towards 1-(5-chlorothiophen-2-yl)ethanone. rsc.org Genome mining of extremophiles and other microorganisms could uncover enzymes with unique properties. Furthermore, protein engineering techniques, such as directed evolution and rational design, can be employed to tailor existing KREDs for optimal performance with this specific substrate. nih.gov This could involve enhancing substrate binding, improving cofactor regeneration, and increasing stability under process conditions. nih.gov

The development of whole-cell biocatalytic systems is another important trend. google.com Using whole microbial cells can eliminate the need for costly enzyme purification and cofactor addition, as the cells contain the necessary machinery for cofactor regeneration. Research into optimizing fermentation conditions and developing robust whole-cell catalysts will be crucial for the industrial-scale biosynthesis of this compound.

Key research directions in the biosynthesis of this compound are outlined below:

| Research Direction | Key Objectives |

| Enzyme Discovery | Screening of microbial diversity for novel ketoreductases. |

| Protein Engineering | Improving the activity, selectivity, and stability of existing KREDs. |

| Whole-Cell Biocatalysis | Developing robust and efficient whole-cell systems for industrial application. |

| Cofactor Regeneration | Engineering efficient in-situ cofactor regeneration systems. |

Integration into Flow Chemistry and Sustainable Synthetic Processes

Continuous flow chemistry has gained significant traction in the pharmaceutical and fine chemical industries due to its numerous advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and process intensification. acs.org

The integration of the synthesis of this compound into a continuous flow process is a logical step towards a more sustainable and efficient manufacturing process. newdrugapprovals.orgrsc.org This could involve the use of packed-bed reactors containing immobilized catalysts, be they transition metal complexes, organocatalysts, or enzymes. Immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry.

Future research in this area will focus on developing robust and efficient flow chemistry setups. This includes the selection of suitable reactor materials, the optimization of flow rates and residence times, and the integration of in-line purification and analysis techniques. The combination of flow chemistry with other green technologies, such as the use of greener solvents and energy-efficient reaction conditions, will be a key driver for the development of truly sustainable synthetic processes for this chiral alcohol.

Advanced Materials and Supramolecular Chemistry Applications

The unique combination of a chiral center and a thiophene (B33073) ring in this compound makes it an attractive building block for the synthesis of advanced materials with novel properties. numberanalytics.com Thiophene-based polymers, known as polythiophenes, are well-known for their conducting properties and have applications in organic electronics. nih.gov The introduction of chirality into the polymer backbone or as side chains can lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. nih.govrsc.org

Future research could explore the use of this compound as a chiral monomer in the synthesis of novel polythiophenes. tandfonline.com These chiral conducting polymers could find applications in areas such as chiral sensors, enantioselective separation media, and organic spintronics. nih.gov

Furthermore, the ability of chiral molecules to self-assemble into well-defined supramolecular structures opens up possibilities in the field of supramolecular chemistry. This compound could be used to design and synthesize low-molecular-weight gelators that can form supramolecular gels in various solvents. rsc.org These chiral gels could have applications in areas such as asymmetric catalysis, controlled drug release, and as templates for the synthesis of nanomaterials. mdpi.com The study of the self-assembly behavior of derivatives of this compound will be a key area of future research.

The potential applications in advanced materials are summarized in the following table:

| Material Type | Potential Application |

| Chiral Polythiophenes | Chiral sensors, enantioselective separation, organic electronics |

| Supramolecular Gels | Asymmetric catalysis, controlled release, templating |

| Chiral Ligands | Asymmetric catalysis in material synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.